molecular formula C18H37NO B154377 4-Dodecyl-2,6-dimethylmorpholine CAS No. 1704-28-5

4-Dodecyl-2,6-dimethylmorpholine

Cat. No.: B154377
CAS No.: 1704-28-5
M. Wt: 283.5 g/mol
InChI Key: SBUKOHLFHYSZNG-UHFFFAOYSA-N
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Description

4-Dodecyl-2,6-dimethylmorpholine (4-DDM) is an alkylmorpholine that is widely used in the synthesis of various compounds and materials. It is a colorless liquid with a strong odor and is readily soluble in most organic solvents. 4-DDM is a versatile reagent that has been used in a variety of synthetic processes, including the synthesis of polymers, surfactants, and pharmaceuticals. 4-DDM has also been used in the synthesis of polymers, surfactants, and pharmaceuticals. In addition, 4-DDM has been explored for its potential applications in the field of biochemistry and physiology.

Scientific Research Applications

Metabolism in Plants

  • Agricultural Applications: 4-Dodecyl-2,6-dimethylmorpholine is a component of the commercial fungicidal product Falimorph, primarily used to control Erysiphe graminis in grain. Studies have shown that this compound undergoes metabolic transformation in plants like Hordeum distichon. Initially, it is hydroxylated at the terminal methyl group of the dodecyl side chain, followed by glycoside conjugation. Additionally, β-oxidation of the aliphatic side chain forms 4-carb-oxymethyl 2,6-dimethylmorpholine (Dobe, Sieber, & Jumar, 1986).

Development of Odorless Sulfur Reagents

  • Chemical Synthesis and Environmental Applications: The development of odorless sulfur reagents has involved compounds like 6-morpholinohexanethiol (MHT) and methyl 6-morpholinohexyl sulfide (MMS), which have morpholine components. These reagents are applied in various chemical reactions such as dealkylation, thiol exchange reaction, and Corey-Kim oxidation, offering environmental benefits by eliminating unpleasant odors and simplifying purification processes (Nishide & Node, 2004; 2005).

Mode of Action in Fungicides

  • Pharmaceutical and Agricultural Chemistry: Tridemorph, a systemic fungicide against powdery mildews, contains a structure similar to this compound. It operates by causing membrane damage at high concentrations and inhibiting sterol biosynthesis at lower concentrations. This illustrates the potential for similar compounds to be used in fungicide development (Kerkenaar, 1983).

Quantification in Environmental Samples

  • Environmental Monitoring: Techniques such as ultraviolet matrix-assisted laser desorption/ionization mass spectroscopy have been employed for the determination of this compound and related compounds in polluted soils. This is crucial for monitoring environmental contamination and assessing the impact of these compounds (Ivanova & Spiteller, 2014).

Synthesis and Applications in Ionic Liquids

  • Ionic Liquid Development: A series of 4-benzyl-4-methylmorpholinium salts, including compounds related to this compound, have been synthesized. These salts show promise in various applications due to their moderate toxicity and potential use in biomass solvents, which is significant in green chemistry and sustainable development (Pernak et al., 2011).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

The primary target of Aldimorph is the sterol biosynthesis pathway in fungi . This pathway is crucial for the production of essential components of the fungal cell membrane. By inhibiting this pathway, Aldimorph disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .

Mode of Action

Aldimorph is a systemic fungicide with protective and curative action . It works by inhibiting the biosynthesis of sterols in the fungal cell membrane . This disruption in the production of vital cell membrane components leads to changes in the membrane’s structure and function, ultimately causing the death of the fungus .

Biochemical Pathways

The key biochemical pathway affected by Aldimorph is the sterol biosynthesis pathway . Sterols are essential components of the fungal cell membrane, and their disruption leads to a cascade of downstream effects, including compromised cell membrane integrity and function, disruption of essential cellular processes, and ultimately, cell death .

Result of Action

The result of Aldimorph’s action is the death of the fungus. By inhibiting the sterol biosynthesis pathway, Aldimorph disrupts the integrity of the fungal cell membrane. This leads to a cascade of effects that compromise the fungus’s ability to maintain essential cellular processes, ultimately resulting in cell death .

Action Environment

The efficacy and stability of Aldimorph can be influenced by various environmental factorsAdditionally, Aldimorph is considered to have a low aqueous solubility and is volatile , which could influence its behavior in the environment.

Biochemical Analysis

Biochemical Properties

Aldimorph is known to inhibit sterol biosynthesis in membranes This interaction with sterol biosynthesis is crucial in its role as a fungicide

Cellular Effects

The cellular effects of Aldimorph are primarily related to its antifungal properties. It acts as a sterol biosynthesis inhibitor, disrupting essential cellular processes in fungi

Molecular Mechanism

Aldimorph exerts its effects at the molecular level by inhibiting sterol biosynthesis in membranes This inhibition disrupts essential cellular processes in fungi, leading to their death

Properties

IUPAC Name

4-dodecyl-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17(2)20-18(3)16-19/h17-18H,4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKOHLFHYSZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1CC(OC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60892322
Record name 4-Dodecyl-2,6-dimethylmorpholine
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Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704-28-5, 91315-15-0
Record name N-Dodecyl-2,6-dimethylmorpholine
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URL https://commonchemistry.cas.org/detail?cas_rn=1704-28-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-4-dodecylmorpholine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aldimorph [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Dodecyl-2,6-dimethylmorpholine
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Record name 91315-15-0
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Synthesis routes and methods

Procedure details

arsenates (CAS 1327-53-3); benalaxyl-M (CAS 98243-83-5); benthiavalicarb (CAS 413615-35-7); cadmium chloride (CAS 10108-64-2); cedar leaf oil (CAS 8007-20-3); chlorine (CAS 7782-50-5); cinnamaldehyde (CAS: 104-55-2); copper ammoniumcarbonate (CAS 33113-08-5); copper oleate (CAS 1120-44-1); iodocarb (3-Iodo-2-propynyl butyl carbamate) (CAS 55406-53-6); hymexazole (CAS 10004-44-1); manganous dimethyldithiocarbamate (CAS 15339-36-3); mercury (CAS 7487-94-7; 21908-53-2; 7546-30-7); metrafenone (CAS 220899-03-6); neem oil (hydrophobic extract) (CAS 8002-65-1); orysastrobin CAS 248593-16-0); paraformaldehyde (CAS 30525-89-4); penthiopyrad (CAS 183675-82-3); phosphoric acid (CAS 7664-38-2); potassium bicarbonate (CAS 298-14-6); sodium bicarbonate (CAS 144-55-8); sodium diacetate (CAS 127-09-3); sodium propionate (CAS 137-40-6); TCMTB (CAS 21564-17-0); and tolyfluanid (CAS 731-27-1). Compound B-1.1 (“enestrobin”) is described in EP-0-936-213; compound B-3.1 (“flumorph”) in U.S. Pat. No. 6,020,332, CN-1-167-568, CN-1-155-977 and in EP-0-860-438; compound B-5.1 (“mandipropamid”) in WO 01/87822; compound B-5.2 in WO 98/46607; compound B-5.3 (“fluopicolide”) in WO 99/42447; compound B-5.4 (“cyflufenamid”) in WO 96/19442; compound B-5.5 in WO 99/14187; compound B-5.6 (“pyribencarb”) is registered under CAS-Reg. No. 325156-49-8; compound B-5.7 (“amisulbrom” or “ambromdole”) is registered under CAS-Reg. No. 348635-87-0; compound B-5.8 (3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (2-bicyclopropyl-2-yl-phenyl)-amide) is described in WO 03/74491; compound B-5.9 (3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (9-isopropyp-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl)-amide) is described in WO 04/35589 and in WO 06/37632; compound B-5.10 (1,3-dimethyl-5-fluoro-1H-pyrazole-4-carboxylic acid [2-(1,3-dimethylbutyl)phenyl]-amide) is described in WO 03/10149; compound B-5.11 (3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (3′,4′-dichloro-5-fluoro-1,1′-biphenyl-2-yl)-amide; “bixafen”) is registered under CAS-Reg. No.: 581809-46-3 and described in WO 03/70705; compound B-5.12 (N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamid; “fluopyram”) is registered under CAS-Reg. No: 658066-35-4 and described in WO 04/16088; compounds B-5.13, B-5.14 and B-5.15 are described in WO 2007/17450; compounds B-5.16, B-5.17 and B-5.18 are described in WO 2006/120219; The compounds of formula IV are for example described in WO 04/067528, WO 2005/085234, WO 2006/111341, WO 03/015519, WO 2007/020050, WO 2006/040113, and WO 2007/093402. The compound of formula V is described in WO 2001/094339. Isopyraxam (3-(difluoromethyl)-1-methyl-N-[1,2,3,4-tetrahydro-9-(1-methylethyl)-1,4-methanonaphthalen-5-yl]-1H-pyrazole-4-carboxamide) is described in WO 2004/035589, in WO 2006/037632 and in EP1556385B1 and is registered under the CAS-Reg. 881685-58-1. Sedaxane (N-[2-[1,1′-bicyclopropyl]-2-ylphenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) is described in WO 2003/074491 and is registered under the CAS-Reg. 874967-67-6; The compound of formula (VI) is described in WO 2008/014870; and the compounds of formula (VII) is described in WO 2007/048556. Fomesafen is registered under the CAS-Reg. No. 72178-02-0.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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